Tazarotenic acid

描述

Tazarotenic acid is a metabolite of tazarotene, a third-generation synthetic retinoid. Tazarotene is primarily used in topical formulations for the treatment of various skin conditions such as acne vulgaris, plaque psoriasis, and photodamaged skin . This compound is the active form of tazarotene and plays a crucial role in its therapeutic effects.

准备方法

合成路线和反应条件

他扎罗汀是通过多步合成过程合成的,该过程涉及 6-[2-(4,4-二甲基-3,4-二氢-2H-1-苯并噻吩-6-基)乙炔基]吡啶-3-羧酸乙酯与各种试剂的反应 。 合成路线通常包括使用异丙醇、磷酸盐缓冲盐水 (PBS, pH 7.4) 和环糊精 。 反应条件得到严格控制,以确保形成他扎罗汀,然后在皮肤中水解为他扎罗汀酸。

工业生产方法

他扎罗汀的工业生产涉及使用与实验室环境中类似的反应条件进行大规模合成。 该工艺针对高收率和高纯度进行了优化,确保最终产品符合药物标准。 生产过程涉及严格的质量控制措施,以确保化合物的稳定性和功效。

化学反应分析

Oxidative Metabolism by CYP26 Enzymes

Tazarotenic acid is primarily metabolized by cytochrome P450 enzymes CYP26A1 and CYP26B1, which catalyze oxidation at the benzothiopyranyl moiety. Homology modeling and in vitro studies reveal:

| Parameter | CYP26A1 | CYP26B1 |

|---|---|---|

| Active-site volume | 918 ų | 977 ų |

| (μM) | 0.42 ± 0.07 | 0.38 ± 0.05 |

| (pmol/min) | 12.1 ± 1.3 | 10.8 ± 1.1 |

| Catalytic efficiency () | 28.8 ± 4.2 | 28.4 ± 3.9 |

These enzymes exhibit substrate specificity for this compound, with metabolite formation rates exceeding those of other CYP isoforms (e.g., CYP3A4, CYP2C8) by 3–5 fold .

Sulfoxidation and Sulfonation

Flavin-containing monooxygenases (FMOs) and CYP2C8 mediate sequential oxidation to form sulfoxide (AGN 190844) and sulfone (AGN 190843) derivatives:

| Reaction | Enzyme | Metabolite | Plasma Concentration (nM)* |

|---|---|---|---|

| Sulfoxidation | FMO1/FMO3 | AGN 190844 | 45–120 |

| Sulfonation | CYP2C8 | AGN 190843 | 12–38 |

*Clinically relevant concentrations post-topical application .

Hydrolysis of Tazarotene to this compound

This compound is generated via esterase-mediated hydrolysis of tazarotene in the skin and systemic circulation. Key kinetic parameters include:

-

Bioavailability : Topical formulations yield 46–54% lower systemic exposure compared to oral routes .

In Vitro Metabolic Profiling

Studies using recombinant enzymes demonstrate metabolite distribution:

| Enzyme | Metabolite Formation (%)* |

|---|---|

| CYP26A1 | 32.4 ± 4.1 |

| CYP26B1 | 28.9 ± 3.7 |

| CYP3A4 | 8.2 ± 1.5 |

| FMO1 | 12.6 ± 2.3 |

Structural Determinants of Reactivity

The benzothiopyranyl and ethynylnicotinate groups in this compound facilitate:

-

Electrophilic interactions with CYP26 heme iron.

-

Hydrogen bonding with active-site residues (e.g., Arg267 in CYP26A1) .

-

Steric accommodation within the enzyme’s hydrophobic pocket (volume ~900 ų) .

Synthetic Pathways

While this compound itself is not synthesized directly, its prodrug tazarotene is produced via:

科学研究应用

Treatment of Acne Vulgaris

Tazarotenic acid has been extensively studied for its effectiveness in treating acne vulgaris. The FDA approved tazarotene foam (0.1%) for this purpose in 2012. Clinical trials have demonstrated that tazarotene foam significantly reduces lesion counts and improves clinical scores compared to vehicle treatments.

Efficacy Studies

- Study Design: Patients aged 12 and older were randomized to receive either tazarotene foam or a placebo for 12 weeks.

- Results: A statistically significant reduction in lesion counts was observed in the tazarotene group (p < 0.001). Additionally, a higher percentage of patients achieved an Investigator's Static Global Assessment (ISGA) score of 0 or 1, indicating clear or almost clear skin .

| Parameter | Tazarotene Foam | Vehicle Foam | p-value |

|---|---|---|---|

| Reduction in Lesion Counts | Significant | Not Significant | <0.001 |

| ISGA Score 0 or 1 | Higher Percentage | Lower Percentage | <0.001 |

Management of Psoriasis

This compound is also effective in managing psoriasis by targeting the underlying pathogenic factors such as abnormal keratinocyte differentiation and hyperproliferation.

Darier Disease

A case study detailed the use of this compound in a patient with Darier disease, where traditional treatments failed to control the lesions effectively. The patient showed significant improvement after applying 0.1% tazarotene nightly and rinsing it off after 15 minutes .

Safety Profile

This compound has a favorable safety profile, with studies indicating low systemic exposure and minimal adverse effects when used topically. Common side effects include mild skin irritation and desquamation but are generally well-tolerated .

Cancer Research Applications

Emerging research suggests potential applications of this compound in oncology, particularly due to its ability to inhibit tumor growth in various cancer cell lines.

Preclinical Studies

作用机制

相似化合物的比较

他扎罗汀酸属于乙炔类维生素A类药物,包括其他化合物,例如:

他扎罗汀酸在其对 RARβ 和 RARγ 受体的选择性方面是独一无二的,这使其具有特异性的治疗效果,并与其他维生素A类药物相比,副作用更小 .

生物活性

Tazarotenic acid is the active metabolite of tazarotene, a synthetic retinoid used primarily in dermatological applications. This compound exhibits significant biological activity through its interaction with retinoic acid receptors (RARs) and other cellular mechanisms. This article explores the biological activity of this compound, including its pharmacodynamics, metabolic pathways, clinical applications, and safety profile.

This compound functions primarily as a selective agonist for retinoic acid receptors, specifically RARα, RARβ, and RARγ, with a notable preference for RARβ and RARγ. This binding alters gene expression involved in cellular differentiation, proliferation, and apoptosis . The compound also interacts with retinoid X receptors (RXRs), enhancing its pharmacological effects.

Key Actions:

- Gene Regulation : Modulates the expression of genes involved in skin cell turnover and differentiation.

- Anti-inflammatory Effects : Reduces inflammatory responses in dermatological conditions.

- Antiproliferative Activity : Inhibits excessive keratinocyte proliferation, beneficial in treating conditions like psoriasis and acne.

Metabolism

This compound is rapidly metabolized in the skin following topical application. The primary enzymes involved in its oxidative metabolism are CYP26A1 and CYP26B1. These cytochrome P450 enzymes facilitate the conversion of this compound into various metabolites, which may influence its therapeutic efficacy and safety profile .

Metabolic Pathway Overview:

- Enzymes : CYP26A1 and CYP26B1 are responsible for oxidative metabolism.

- Kinetic Parameters : Studies indicate that the rate of metabolite formation is highest for these enzymes under clinically relevant substrate concentrations .

Clinical Applications

This compound has been extensively studied for its efficacy in treating several dermatological conditions:

- Acne Vulgaris : this compound has shown significant improvement in lesion counts and overall skin condition when compared to vehicle treatments .

- Psoriasis : It is effective in reducing plaque formation and improving skin texture .

- Photodamage : Clinical trials have demonstrated its ability to enhance skin smoothness and reduce signs of aging .

Case Studies

- Darier Disease Treatment : A 48-year-old woman with Darier disease demonstrated significant improvement after using 0.1% tazarotene applied nightly for a short contact period .

- Acne Treatment Study : In a randomized controlled trial involving adolescents, tazarotene foam resulted in statistically significant reductions in acne lesions compared to placebo .

Safety Profile

This compound is generally well-tolerated; however, some adverse effects have been reported. Common side effects include erythema, peeling, and dryness at the application site. These effects typically resolve within weeks of treatment initiation . Long-term safety studies indicate minimal systemic absorption due to rapid metabolism in the skin .

Summary of Research Findings

属性

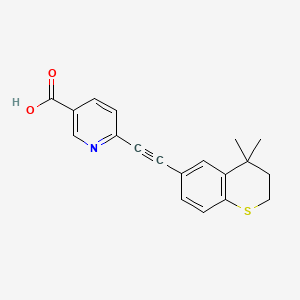

IUPAC Name |

6-[2-(4,4-dimethyl-2,3-dihydrothiochromen-6-yl)ethynyl]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2S/c1-19(2)9-10-23-17-8-4-13(11-16(17)19)3-6-15-7-5-14(12-20-15)18(21)22/h4-5,7-8,11-12H,9-10H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQIBKLWBVJPOQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCSC2=C1C=C(C=C2)C#CC3=NC=C(C=C3)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60152094 | |

| Record name | Agn 190299 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118292-41-4 | |

| Record name | Tazarotenic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118292-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Agn 190299 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118292414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Agn 190299 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TAZAROTENIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85FDJ14553 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。